Iotrolan

Übersicht

Beschreibung

Iotrolan, bekannt unter dem Handelsnamen Isovist, ist ein jodhaltiges Röntgenkontrastmittel. Es handelt sich um ein nicht-ionisches, isotones, dimeres Kontrastmittel, das entwickelt wurde, um die Sichtbarkeit von Körperstrukturen in Röntgenbildgebungstechniken zu verbessern. This compound wird insbesondere bei der Bildgebung von Räumen um das zentrale Nervensystem, Blutgefäße, Harnwege, Gebärmutter, Eileiter, Gelenkhöhlen und bei der endoskopischen retrograde Cholangiopancreatographie (ERCP) eingesetzt .

Wissenschaftliche Forschungsanwendungen

Iotrolan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Kontrastmittel in verschiedenen Bildgebungstechniken verwendet.

Biologie: this compound wird in bildgebenden Studien eingesetzt, um biologische Strukturen zu visualisieren.

Wirkmechanismus

This compound wirkt, indem es aufgrund der Anwesenheit von Jodatomen in seiner Struktur Röntgenstrahlen absorbiert. Diese Absorption verstärkt den Kontrast der Bilder, die während der Röntgenbildgebung gewonnen werden. Die Verbindung wird hauptsächlich über die Nieren ausgeschieden, wobei die Proteinbindung vernachlässigbar ist .

Wirkmechanismus

Target of Action

Iotrolan, also known by the trade name Isovist, is an iodine-containing radiocontrast agent . It is primarily used to enhance the visibility of body structures in images obtained by X-ray techniques . The primary targets of this compound are body structures that need to be visualized, such as the central nervous system, blood vessels, urinary tract, uterus, and fallopian tubes .

Mode of Action

The mode of action of this compound is based on its iodine content . Iodine has a high atomic number, making it highly effective at absorbing X-rays . When this compound is administered, the iodine molecules absorb X-rays more effectively than the surrounding tissues . This differential absorption enhances the contrast in X-ray images, allowing for better visualization of the targeted body structures .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is distributed throughout the body via the bloodstream after administration . The compound is excreted unchanged, with 99% of it being eliminated via the kidneys . These properties contribute to its high bioavailability and its effectiveness as a contrast agent.

Result of Action

The primary result of this compound’s action is the enhanced visibility of body structures in X-ray images . Its main effect is at the level of medical imaging, where it improves the contrast and clarity of X-ray images .

Action Environment

Its effectiveness as a contrast agent is primarily determined by its iodine content and its distribution in the body . The quality of the resulting images can be influenced by the technique used for x-ray imaging and the specific body structure being imaged .

Biochemische Analyse

Biochemical Properties

Iotrolan is a non-ionic hexa-iodinated dimeric contrast agent . Its physicochemical properties such as viscosity and osmolality can vary based on its chemical structures, iodine contents, and its ionic or non-ionic characteristics . It shows very little protein binding, enzyme inhibition, or injury to membranes of human erythrocytes, rat mast cells, or cultured human endothelial cells .

Cellular Effects

In terms of cellular effects, studies have shown that this compound does not affect the viability of healthy human nucleus pulposus (NP) cells . It does not induce apoptosis, suggesting that it has a minimal impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its iodine atoms, which readily absorb X-rays, improving the contrast in X-ray images of the body . It is non-ionic but water-soluble

Temporal Effects in Laboratory Settings

It is known that this compound is isotonic to blood and its pharmacokinetics are almost identical to other urographic contrast agents .

Dosage Effects in Animal Models

One study showed that the renal tolerance of this compound was superior to that of a non-ionic monomer when the contrast agents were infused into the renal arteries .

Metabolic Pathways

This compound is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, it does not appear to be involved in any specific metabolic pathways.

Transport and Distribution

This compound is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, its transport and distribution within cells and tissues are likely to be passive and dependent on the administration route.

Vorbereitungsmethoden

Die Herstellung von Iotrolan umfasst mehrere synthetische Schritte. Ein Verfahren beinhaltet die Reaktion von 5-Amino-2,4,6-trijod-m-phthalsäure mit Paraformaldehyd, um ein Reduktionsaminierungsprodukt zu erzeugen. Dieses Produkt wird dann mit Sulfurylchlorid weiter umgesetzt, um 5-Methylamino-2,4,6-trijod-m-phthaloylchlorid zu bilden. Unter Verwendung von Malonylchlorid als verbindendes Glied wird das Dimer gebildet, das dann mit 2,2-Dimethyl-6-amino-[1,3]dioxan-5-alkohol zu dem Endprodukt this compound umgesetzt wird . Dieses Verfahren eignet sich aufgrund seiner Einfachheit und hohen Ausbeute für die industrielle Produktion.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Iotrolan wird mit anderen jodbasierten Kontrastmitteln wie Iohexol, Iodixanol und Ioversol verglichen. Diese Verbindungen unterscheiden sich in ihrer chemischen Struktur, ihrem Jodgehalt und ihren ionischen oder nicht-ionischen Eigenschaften. This compound ist einzigartig aufgrund seiner nicht-ionischen, isotonen und dimeren Natur, die im Vergleich zu monomeren Kontrastmitteln eine geringere Osmolalität und weniger Nebenwirkungen bietet .

Ähnliche Verbindungen

- Iohexol

- Iodixanol

- Ioversol

- Iopamidol

- Iopromid

Eigenschaften

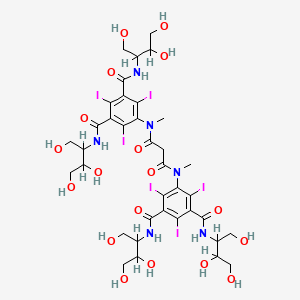

IUPAC Name |

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXFSYUBXNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48I6N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023165 | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1626.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79770-24-4 | |

| Record name | Iotrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrolan [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrolan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.